3-Ethoxy-4,4'-dinitro-1'H-1,3'-bipyrazole
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Description
“3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole” is a chemical compound with the molecular formula C8H8N6O5 . It is a type of bipyrazole, which is a structural motif often observed in many natural products, pharmaceuticals, and organic materials .
Synthesis Analysis
The synthesis of bipyrazoles like “3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole” can be challenging due to the need for precise control over the condensation reactions . A method was developed for the synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine and its nitration was studied . The synthesis involved the use of vicarious nucleophilic substitution of hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group .Molecular Structure Analysis
The molecular structure of “3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole” is characterized by its molecular formula C8H8N6O5 . Further details about its molecular structure could not be found in the available resources.Future Directions
properties
IUPAC Name |
3-ethoxy-4-nitro-1-(4-nitro-1H-pyrazol-5-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O5/c1-2-19-8-6(14(17)18)4-12(11-8)7-5(13(15)16)3-9-10-7/h3-4H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXISLPHUVQFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4,4'-dinitro-1'H-1,3'-bipyrazole |
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